molecular formula C20H21ClN4O3 B2431118 N1-(5-chloro-2-cyanophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953230-14-3

N1-(5-chloro-2-cyanophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2431118
CAS RN: 953230-14-3
M. Wt: 400.86
InChI Key: KVWAIVYYYQLUFD-UHFFFAOYSA-N
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Description

“N1-(5-chloro-2-cyanophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains several functional groups including a chlorophenyl group, a cyanophenyl group, a furan ring, a piperidine ring, and an oxalamide group. These functional groups suggest that this compound could have a variety of chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenyl and cyanophenyl groups could be introduced through electrophilic aromatic substitution reactions. The furan ring could be formed through a Paal-Knorr synthesis or similar method. The piperidine ring could be synthesized through a variety of methods including the reduction of a pyridine ring. Finally, the oxalamide group could be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The compound would likely have a rigid structure due to the presence of the aromatic rings. The different functional groups could also introduce a variety of different electronic and steric effects, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the different functional groups. For example, the chlorophenyl group could undergo further electrophilic aromatic substitution reactions. The oxalamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the different functional groups. For example, the compound would likely be polar due to the presence of the oxalamide group. The presence of the aromatic rings could also influence the compound’s solubility in different solvents .

Scientific Research Applications

PET Imaging in Neuroinflammation

The compound is used in PET imaging for the detection of microglia in the brain. It targets the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker specific to microglia, enabling the imaging of neuroinflammation. This application is significant for understanding various neuropsychiatric disorders and the development of therapeutics for neuroinflammation (Horti et al., 2019).

Development of Novel Ligands for PET Imaging

Another application involves the synthesis and evaluation of novel ligands for PET imaging of CSF1R. This approach aids in the study of neuroinflammatory diseases, particularly Alzheimer’s disease, by developing specific radioligands like [18F]1, a derivative that shows promise for CSF1R imaging (Lee et al., 2022).

Catalytic Activity in Chemical Synthesis

The compound enhances catalytic activity in Cu-catalyzed coupling of aryl bromides with amines, providing a method for creating various pharmaceutical building blocks. This has implications for drug discovery and development (Bhunia et al., 2017).

Novel Derivatives for Pharmacological Evaluation

In pharmacological research, derivatives of this compound have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating its relevance in developing new therapeutic agents (Kumar et al., 2017).

Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents

The compound forms the basis for synthesizing new antiprotozoal agents. This has implications for treating diseases caused by protozoal infections, highlighting its importance in medicinal chemistry (Ismail et al., 2004).

Future Directions

Future research could focus on synthesizing this compound and studying its properties. This could include studying its reactivity, its physical and chemical properties, and any potential biological activity. Additionally, the compound could be modified to introduce new functional groups, which could alter its properties and potentially increase its biological activity .

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c21-16-4-3-15(11-22)18(10-16)24-20(27)19(26)23-12-14-5-7-25(8-6-14)13-17-2-1-9-28-17/h1-4,9-10,14H,5-8,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWAIVYYYQLUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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